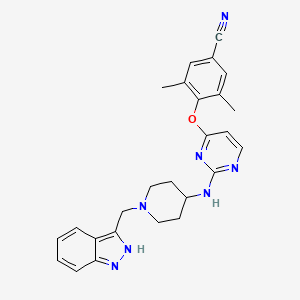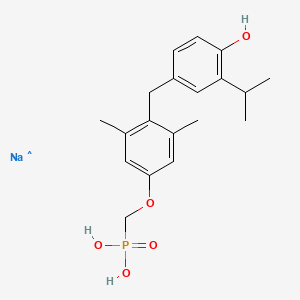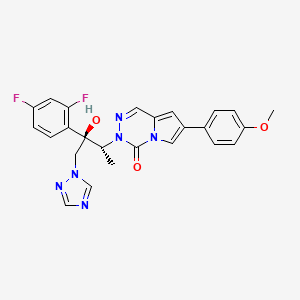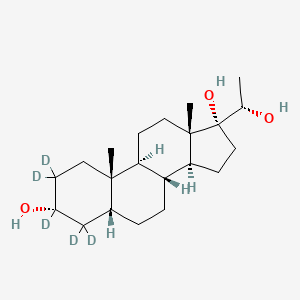
Pregnanetriol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregnanetriol-d5 is a deuterium-labeled steroid compound, specifically a derivative of pregnanetriol. It is a metabolite of 17α-hydroxyprogesterone and is often used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its stable isotope labeling . The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the pregnanetriol molecule, enhancing its stability and allowing for precise analytical measurements.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to slightly elevated temperatures
Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuteration: Using large quantities of deuterium gas and catalysts
Purification: Employing chromatographic techniques to isolate the deuterated product
Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
化学反应分析
Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:
Reduction: Further reduction to more saturated steroid derivatives
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of more saturated alcohols or hydrocarbons
Substitution: Formation of halogenated or azido derivatives
科学研究应用
Pregnanetriol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites
Biology: Employed in studies of steroid metabolism and hormone regulation
Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders
Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs
作用机制
Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:
Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry
Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound
相似化合物的比较
Pregnanetriol: The non-deuterated form of Pregnanetriol-d5, used in similar applications but without the isotopic labeling
Pregnanediol: Another metabolite of progesterone, used in clinical diagnostics and research
Pregnenolone: A precursor in the biosynthesis of steroid hormones, used in studies of steroidogenesis
Uniqueness of this compound:
Isotopic Labeling: The presence of deuterium atoms makes this compound unique, providing enhanced stability and precise analytical capabilities
Analytical Applications: Its use as an internal standard in LC/MS sets it apart from non-deuterated analogs, offering improved accuracy in quantification
This compound is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and stability. Its applications in analytical chemistry, biology, medicine, and industry highlight its importance in modern research and diagnostics.
属性
分子式 |
C21H36O3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |
InChI 键 |
SCPADBBISMMJAW-FBIVPUAHSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |
规范 SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


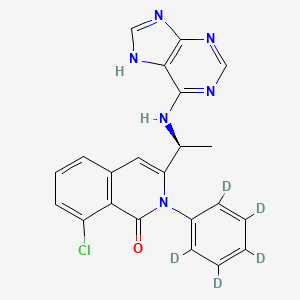
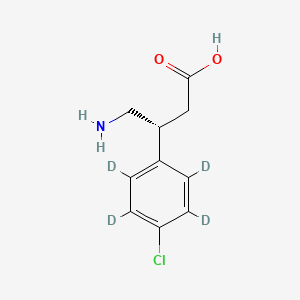
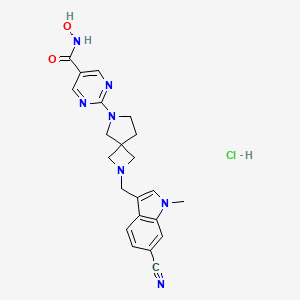
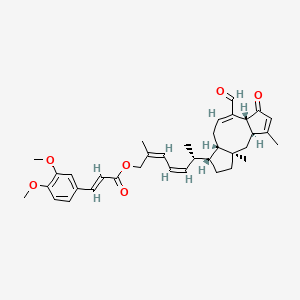
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
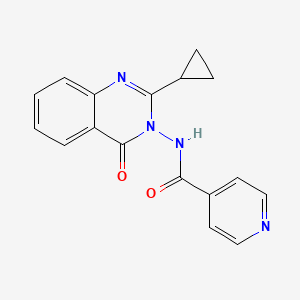
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
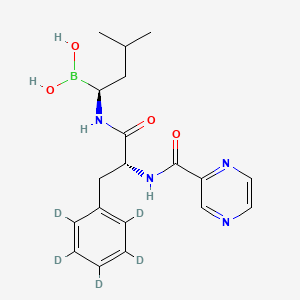
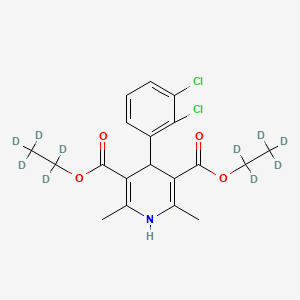
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
